
1-(2-Fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C₁₀H₈FNO₄ It is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a 2-fluoro-5-nitrophenyl substituent
Preparation Methods
The synthesis of 1-(2-Fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Cyclopropanation: The cyclopropane ring can be introduced via a cyclopropanation reaction. This can be achieved using reagents such as diazomethane or diiodomethane in the presence of a catalyst like copper(I) iodide.
Fluorination: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the carbonation of a Grignard reagent derived from the corresponding bromide.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(2-Fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as acid chlorides or esters, using reagents like thionyl chloride or alcohols in the presence of a catalyst.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, iron powder, thionyl chloride, and various nucleophiles.
Scientific Research Applications
1-(2-Fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nitroaromatic compounds have shown efficacy.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid and its derivatives involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties and metabolic pathways.
Comparison with Similar Compounds
1-(2-Fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid can be compared with similar compounds such as:
1-(2-Fluoro-5-nitrophenyl)cyclopropane-1-methanol: This compound has a hydroxyl group instead of a carboxylic acid group, which can influence its reactivity and biological activity.
1-(2-Fluoro-5-nitrophenyl)cyclopropane-1-amine: The presence of an amino group can lead to different chemical and biological properties compared to the carboxylic acid derivative.
1-(2-Fluoro-5-nitrophenyl)cyclopropane-1-thiol:
The uniqueness of this compound lies in its combination of a cyclopropane ring, a nitro group, and a fluorine atom, which together confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H8FNO4 |
|---|---|
Molecular Weight |
225.17 g/mol |
IUPAC Name |
1-(2-fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H8FNO4/c11-8-2-1-6(12(15)16)5-7(8)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14) |
InChI Key |
URROXGSCRGROKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=C(C=CC(=C2)[N+](=O)[O-])F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



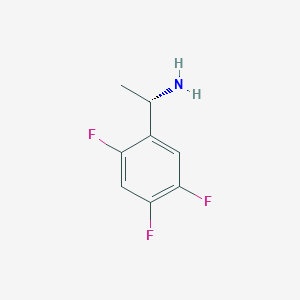


![1-[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methanaminedihydrochloride](/img/structure/B13602564.png)
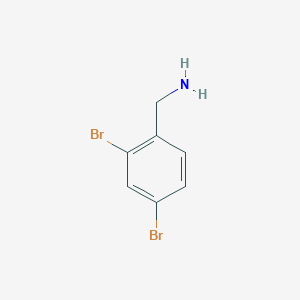

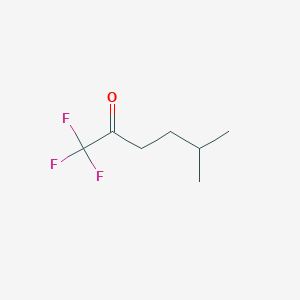
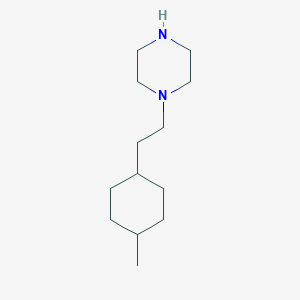


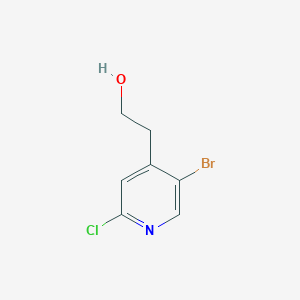
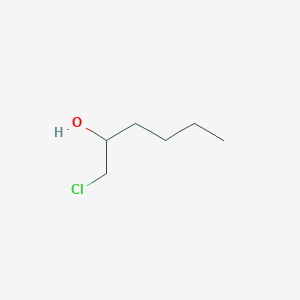
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropane-1-carbonitrile](/img/structure/B13602626.png)
